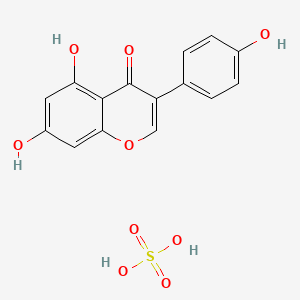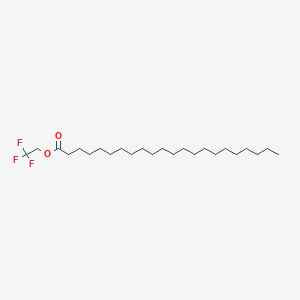![molecular formula C12H12N2O B14251588 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one CAS No. 497843-36-4](/img/structure/B14251588.png)
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a benzene ring and a naphthyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. Another approach is the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one involves its interaction with specific molecular targets. For example, as a phosphodiesterase 5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds are synthesized by cyclization of alkylamides and have similar chemical properties.
Uniqueness
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is unique due to its specific ring structure and the position of the nitrogen atoms
Propriétés
Numéro CAS |
497843-36-4 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-9-4-2-1-3-8(9)10-7-13-6-5-11(10)14-12/h1-4,13H,5-7H2,(H,14,15) |
Clé InChI |
GJAHAFVXSLLAOG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1NC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)


![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)


![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

